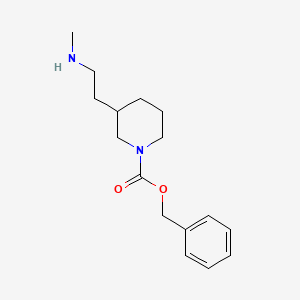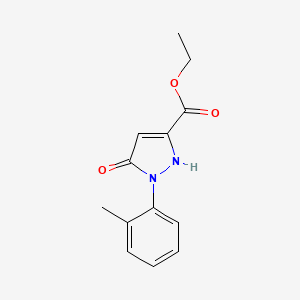
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a benzylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine typically involves the reductive amination of 1-(trifluoromethyl)piperidin-2-one with benzylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, acetone, room temperature
Reduction: LiAlH4, NaBH4, THF, reflux
Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH), solvent (e.g., dichloromethane), room temperature
Major Products
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted benzylamine derivatives
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties due to the presence of the trifluoromethyl group.
Biological Studies: The compound is studied for its biological activity, including its effects on enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-1-(1-methylpiperidin-2-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-benzyl-1-(1-ethylpiperidin-2-yl)methanamine: Similar structure but with an ethyl group instead of a trifluoromethyl group.
N-benzyl-1-(1-(difluoromethyl)piperidin-2-yl)methanamine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H19F3N2 |
|---|---|
Molekulargewicht |
272.31 g/mol |
IUPAC-Name |
N-benzyl-1-[1-(trifluoromethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)19-9-5-4-8-13(19)11-18-10-12-6-2-1-3-7-12/h1-3,6-7,13,18H,4-5,8-11H2 |
InChI-Schlüssel |
BIHAAADRVNFHHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CNCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)

![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)



